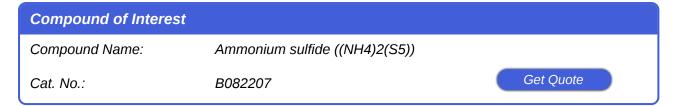


A Technical Guide to the Physical Properties of Crystalline Ammonium Pentasulfide

Author: BenchChem Technical Support Team. Date: November 2025



Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physical, chemical, and structural properties of crystalline ammonium pentasulfide ((NH₄) $_2$ S₅). Due to the compound's inherent instability, characterization data is limited and sometimes conflicting in the literature. This guide consolidates available quantitative data into structured tables, details experimental protocols for its synthesis, and presents a logical workflow for its formation and decomposition. The information is intended to serve as a foundational resource for professionals requiring detailed knowledge of this specific ammonium polysulfide.

Physical and Chemical Properties

Ammonium pentasulfide is a yellow crystalline solid that is highly unstable, particularly when dry and exposed to air.[1] It is the salt derived from the ammonium cation (NH₄+) and the pentasulfide anion (S_5^{2-}). Its characteristic yellow-to-orange color is a direct result of electronic transitions within the pentasulfide anion.[2] The compound is noted to decompose upon heating or contact with water and acids.[1]

All quantitative data is summarized in the table below.



Property	Value	Notes
Molecular Formula	(NH4)2S5	-
Molar Mass	196.38 g⋅mol ⁻¹ [1]	A value of 196.40 $g \cdot \text{mol}^{-1}$ is also reported.
Appearance	Yellow to orange-yellow prismatic crystals.[1]	Also described as a yellow powder.[1]
Density	1.6 g/cm ³ [1]	-
Melting Point	95 °C (in sealed ampoule)[1]	Melts to a red liquid.[1] A decomposition temperature of 115 °C is also reported.[3][4]
Solubility	Decomposes in water.[1]	Soluble in cold water, ethanol, and ammonia.[3][4] Insoluble in ether and carbon disulfide. It dissolves in water but immediately decomposes, precipitating sulfur.
Stability	Decomposes quickly in air when dry.[1]	Can be stored under its mother liquor without air access.[1] The activation energy for decomposition is approximately 85 kJ/mol.[5]

Crystallographic Data

The crystal structure of ammonium pentasulfide has been determined, providing precise information about its solid-state arrangement.



Parameter	Value
Crystal System	Monoclinic[1]
Space Group	P21/c[1]
Cell Parameters	a = 0.5427 nm[1]
b = 1.6226 nm[1]	
c = 0.9430 nm[1]	
β = 105.31°[1]	_
Formula Units (Z)	4[1]

Logical Pathways: Synthesis and Decomposition

Ammonium pentasulfide does not participate in biological signaling pathways. However, its chemical synthesis and decomposition represent a critical logical workflow. The compound is typically synthesized by the reaction of ammonia, hydrogen sulfide, and elemental sulfur.[1] It is highly unstable and readily decomposes, especially when heated or exposed to air, breaking down into ammonia, hydrogen sulfide, and elemental sulfur.[1]

Caption: Synthesis and decomposition pathways of ammonium pentasulfide.

Experimental Protocols Protocol for Synthesis of Crystalline Ammonium Pentasulfide

This protocol is adapted from established laboratory methods for preparing ammonium polysulfides.[6]

Materials:

- Concentrated ammonia solution (25%)
- Hydrogen sulfide gas (H₂S)



- Finely powdered elemental sulfur
- 95% Ethanol
- Diethyl ether
- Anhydrous calcium oxide (lime)
- Ammonium chloride (solid)
- Ice bath, reaction flask, gas dispersion tube, filtration apparatus (suction), desiccator.

Methodology:

- Preparation of Ammonium Sulfide Solution: In a reaction flask cooled in an ice bath, saturate 25 mL of concentrated ammonia solution with hydrogen sulfide gas until no more gas is absorbed. Add an additional 25 mL of concentrated ammonia to the solution. This creates a stock solution of ammonium sulfide.
- Dissolution of Sulfur: Gently warm the ammonium sulfide solution to approximately 35°C. Stir
 in 25 g of finely powdered sulfur. Continue stirring for 30-60 minutes until no more sulfur
 dissolves.
- Crystallization: Filter the resulting yellow solution to remove any undissolved sulfur. Add the filtrate to 60 mL of 95% ethanol in a stoppered flask.
- Isolation: Allow the flask to stand overnight in a refrigerator to facilitate crystallization. Collect the formed crystals via suction filtration.
- Washing and Drying: Wash the crystals sequentially with alcohol and then ether to remove residual soluble impurities and to aid in drying.
- Storage: Dry the final product in a vacuum desiccator over lime that has been lightly covered with a small amount of solid ammonium chloride. Due to its instability, store the compound under its mother liquor or in a tightly sealed container with an inert atmosphere.[1]

Protocol for Characterization by Raman Spectroscopy



Raman spectroscopy is a highly suitable non-invasive technique for characterizing ammonium pentasulfide.[2] The S-S stretching modes of the pentasulfide anion are Raman active and provide a distinct signature, whereas the N-H vibrations of the ammonium cation are also readily detectable.[2]

Instrumentation:

- Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).
- Low-power objective to minimize sample heating and decomposition.
- Sealed sample holder or capillary tube to handle the unstable solid.

Methodology:

- Sample Preparation: Load a small amount of the crystalline ammonium pentasulfide into a
 glass capillary tube and seal it to prevent decomposition from contact with air.
- Instrument Setup: Configure the spectrometer for solid-state analysis. Set the laser power to a low level (e.g., <5 mW) to avoid thermally inducing decomposition of the sample.
- Data Acquisition: Acquire the Raman spectrum over a range that includes the characteristic S-S stretching region (typically 200-600 cm⁻¹) and the N-H bending and stretching regions of the ammonium ion (approx. 1400-1700 cm⁻¹ and 3000-3400 cm⁻¹).
- Spectral Analysis:
 - Identify the vibrational bands corresponding to the S-S bonds in the S_5^{2-} anion.
 - Identify the characteristic vibrational modes of the NH₄+ cation. The primary diagnostic bands include N-H stretching and bending vibrations.[2]
 - Compare the obtained spectra with literature data for polysulfides and ammonium salts to confirm the compound's identity and purity.[7] The presence of decomposition products like elemental sulfur (which has strong Raman signals) can also be monitored.



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